molecular formula C16H20ClN B13991905 4-(4-Phenylbutyl)Aniline HCl CAS No. 15866-72-5

4-(4-Phenylbutyl)Aniline HCl

Cat. No.: B13991905
CAS No.: 15866-72-5
M. Wt: 261.79 g/mol
InChI Key: ZDMAXCAKCZTTTE-UHFFFAOYSA-N
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Description

4-(4-Phenylbutyl)Aniline HCl is an organic compound that belongs to the class of aromatic amines It consists of a phenyl group attached to a butyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbutyl)Aniline HCl typically involves the reaction of 4-phenylbutylamine with aniline under specific conditions. One common method is the reduction of nitroarenes, where the nitro group is reduced to an amine group using reagents such as zinc, tin, or iron with hydrochloric acid . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also common, providing a more efficient and scalable approach .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutyl)Aniline HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives .

Scientific Research Applications

4-(4-Phenylbutyl)Aniline HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutyl)Aniline HCl involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including the formation of Schiff bases and other covalent modifications. These interactions can influence cellular processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Phenylbutyl)Aniline HCl is unique due to its combined structural features of both aniline and phenylbutylamine. This combination allows it to exhibit distinct chemical and biological properties that are not observed in its simpler counterparts .

Properties

CAS No.

15866-72-5

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

IUPAC Name

4-(4-phenylbutyl)aniline;hydrochloride

InChI

InChI=1S/C16H19N.ClH/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14;/h1-3,6-7,10-13H,4-5,8-9,17H2;1H

InChI Key

ZDMAXCAKCZTTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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